

Calculating concentration of C3-carnitine using D5 internal standard

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Compound of Interest

Compound Name: *Propionyl-D5-L-carnitine hcl*

Cat. No.: *B12415414*

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Application Note: High-Precision Quantification of Propionylcarnitine (C3) in Biological Matrices via LC-MS/MS using D5-Stable Isotope Dilution

Executive Summary

This protocol details the quantitative analysis of Propionylcarnitine (C3-carnitine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes Propionyl-L-carnitine-d5 (C3-d5) as a stable isotope internal standard (IS) to correct for matrix effects, ionization suppression, and extraction efficiency. Unlike common screening methods that rely on single-point calibration, this protocol employs a validated isotope dilution mass spectrometry (IDMS) approach suitable for pharmacokinetic (PK) studies and rigorous clinical research.

Introduction & Scientific Rationale

2.1 Clinical & Biological Significance Propionylcarnitine (C3) is a critical acylcarnitine marker derived from the metabolism of branched-chain amino acids (isoleucine, valine, methionine) and odd-chain fatty acids. Elevated C3 levels are the primary biochemical hallmark of Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA). In drug development, monitoring C3 is essential when investigating therapeutics that modulate mitochondrial

-oxidation or anaplerotic pathways.

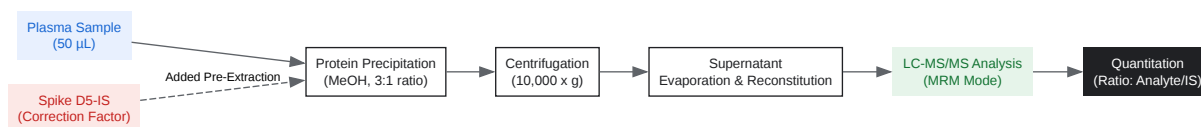
2.2 The D5 Advantage in Isotope Dilution While deuterated standards like C3-d3 are commercially available, C3-d5 (typically labeled on the propionyl chain:

) offers superior analytical reliability.

- **Isotopic Overlap Elimination:** The +5 Da mass shift places the IS precursor ion further away from the naturally occurring M+2 and M+3 isotopes of the endogenous analyte, reducing "cross-talk" and improving the Lower Limit of Quantitation (LLOQ).
- **Matrix Correction:** As a structural analog, C3-d5 co-elutes with C3-carnitine, experiencing the exact same ionization suppression/enhancement events in the electrospray source, thereby providing a self-validating normalization factor.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data generation.



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Figure 1: End-to-end workflow for C3-carnitine quantification. The internal standard is introduced before protein precipitation to account for all recovery losses.

Materials & Reagents

Component	Specification	Purpose
Analyte	Propionyl-L-carnitine (C3)	Analytical Standard
Internal Standard	Propionyl-L-carnitine-d5 (C3-d5)	Mass correction (IS)
Mobile Phase A	0.1% Formic Acid in Water	Protonation source
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Elution strength
Precipitation Agent	Methanol (LC-MS Grade)	Protein removal
Column	HILIC or C18 (e.g., Kinetex C18, 2.6 μ m)	Separation of polar carnitines

Detailed Protocol

Standard Preparation

- Stock Solutions: Prepare 1 mg/mL stocks of C3 and C3-d5 in 50:50 Methanol:Water. Store at -20°C.
- IS Working Solution (ISWS): Dilute C3-d5 stock to a fixed concentration (e.g., 200 ng/mL) in Methanol. This solution serves dual purposes: delivering the IS and precipitating proteins.
- Calibration Standards (Cal): Prepare a serial dilution of C3 analyte in surrogate matrix (e.g., PBS or stripped plasma) ranging from 1 ng/mL to 2000 ng/mL.

Sample Preparation

- Aliquot 50 μ L of plasma into a 1.5 mL centrifuge tube.
- Add 150 μ L of IS Working Solution (Methanol containing C3-d5).
- Vortex vigorously for 30 seconds to ensure complete protein precipitation.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer 100 μ L of the supernatant to an autosampler vial.

- Note: If sensitivity is an issue, evaporate the supernatant under nitrogen and reconstitute in 50 μ L Mobile Phase A.
- Inject 5 μ L into the LC-MS/MS.

LC-MS/MS Conditions

- Ionization: Electrospray Ionization (ESI) Positive Mode.^[1]
- Scan Type: Multiple Reaction Monitoring (MRM).^{[1][2]}
- Separation: C3-carnitine is highly polar. A high-aqueous start (e.g., 95% A) on a C18 column or the use of a HILIC column is required for retention.

MRM Transition Table:

Compound	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Dwell Time (ms)
C3-Carnitine	218.1	85.1	25	50
C3-Carnitine-d5	223.1	85.1	25	50

Note: The product ion at m/z 85.1 corresponds to the characteristic trimethylammonium-crotonolactone fragment common to acylcarnitines. The D5 label is typically on the propionyl chain, leaving the backbone fragment (85.1) unshifted.

Calculation & Data Analysis

This section defines the mathematical logic for converting raw MS signals into concentration values.

The Isotope Dilution Equation

Unlike external calibration, IDMS relies on the Area Ratio.

Calibration Curve Construction

- Analyze the Calibration Standards (Cal 1 to Cal n).
- Plot Area Ratio () versus Theoretical Concentration ().
- Perform a weighted linear regression (typically weighting to improve accuracy at the lower end).

Regression Equation:

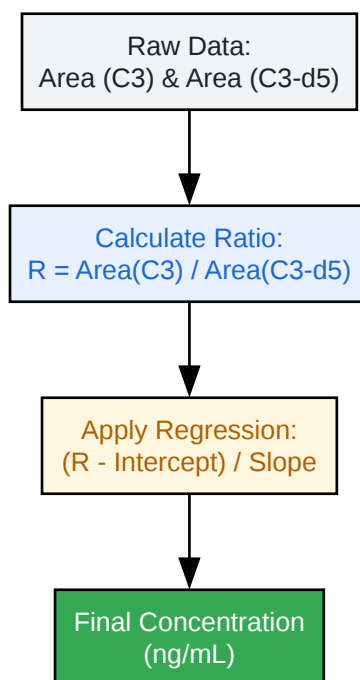
Where:

- = Area Ratio
- = Concentration of C3
- = Slope
- = y-intercept

Concentration Calculation for Unknowns

To find the concentration of C3 in a patient sample (), rearrange the regression equation:

Calculation Logic Diagram



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Figure 2: Computational logic for deriving concentration from raw MS data.

Method Validation (Self-Validating System)

To ensure trustworthiness, the method must be validated against the following criteria:

Parameter	Acceptance Criteria	Scientific Rationale
Linearity (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">)		Ensures the response is proportional to concentration across the range.
Accuracy	85% - 115%	Verifies the calculated value matches the true value (Reference Material).
Precision (CV)		Ensures reproducibility of the extraction and injection steps.
IS Variation	Within of mean	Drastic shifts in IS area indicate matrix suppression or injection failure.

Troubleshooting Tip: If the C3-d5 Internal Standard area drops significantly in specific patient samples compared to standards, it indicates Matrix Effect (Ion Suppression). However, because the ratio (

) is used, the quantification remains valid provided the suppression does not obliterate the signal entirely. This is the primary mechanism of self-validation in this protocol.

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Sources

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